![molecular formula C15H13FO3 B2744336 Methyl 3-[(4-fluorophenyl)methoxy]benzoate CAS No. 381234-84-0](/img/structure/B2744336.png)
Methyl 3-[(4-fluorophenyl)methoxy]benzoate
Overview
Description
“Methyl 3-[(4-fluorophenyl)methoxy]benzoate” is an organic compound with the CAS Number: 381234-84-0 and a molecular weight of 260.26 . It has a linear formula of C15H13FO3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(4-fluorophenyl)methoxy]benzoate” is represented by the Inchi Code: 1S/C15H13FO3/c1-18-15(17)12-3-2-4-14(9-12)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-[(4-fluorophenyl)methoxy]benzoate” is a solid at room temperature .Scientific Research Applications
- Methyl 3-[(4-fluorophenyl)methoxy]benzoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and cell cycle regulation. Notably, it has been studied in the synthesis of gefitinib , a tyrosine kinase inhibitor used in cancer therapy .
- Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Methyl 3-[(4-fluorophenyl)methoxy]benzoate, with its indole moiety, may have implications in plant growth regulation and signaling pathways .
- Indole derivatives, including this compound, exhibit diverse pharmacological activities. These may include anti-inflammatory, antioxidant, and antimicrobial effects. Further studies are needed to explore its potential in drug development .
Anticancer Research
Indole Derivatives and Plant Hormones
Pharmacological Activity
Future Directions
The future directions of “Methyl 3-[(4-fluorophenyl)methoxy]benzoate” could involve its use in the synthesis of more complex organic compounds. For instance, “Methyl 4-fluorobenzoate” has been used in the synthesis of trisubstituted imidazole derivatives , suggesting potential synthetic applications for “Methyl 3-[(4-fluorophenyl)methoxy]benzoate” as well.
properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)12-3-2-4-14(9-12)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXSXBGZKTEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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